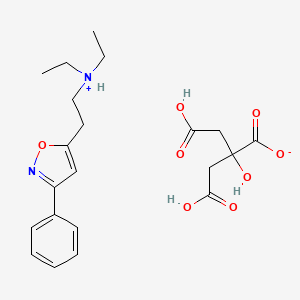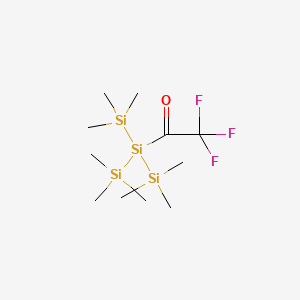
Trifluoroacetyl-tris(trimethylsilyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetyl-tris(trimethylsilyl)silane is an organosilicon compound with the molecular formula C11H27F3OSi4. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoroacetyl and trimethylsilyl groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of trifluoroacetyl-tris(trimethylsilyl)silane typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
[ \text{CF}_3\text{COCl} + \text{(TMS)}_3\text{SiH} \rightarrow \text{CF}_3\text{CO}\text{(TMS)}_3\text{Si} + \text{HCl} ]
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The product is then purified by distillation or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Trifluoroacetyl-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Hydrosilylation: It participates in hydrosilylation reactions with alkenes and alkynes, adding across the carbon-carbon multiple bonds.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, catalysts such as platinum or palladium, and various solvents like toluene or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyl-tris(trimethylsilyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-based reactions and hydrosilylation processes. Its ability to donate hydrogen atoms makes it valuable in reduction reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of trifluoroacetyl-tris(trimethylsilyl)silane involves the generation of silyl radicals, which are highly reactive intermediates. These radicals can initiate chain reactions, leading to the reduction of functional groups or the addition of silyl groups to unsaturated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Trifluoroacetyl-tris(trimethylsilyl)silane can be compared with other similar compounds, such as tris(trimethylsilyl)silane and trifluoroacetylsilane. While all these compounds contain silyl groups, this compound is unique due to the presence of both trifluoroacetyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions.
Tris(trimethylsilyl)silane: Known for its use in radical-based reductions and hydrosilylation reactions.
Trifluoroacetylsilane: Primarily used in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
81671-46-7 |
|---|---|
Molekularformel |
C11H27F3OSi4 |
Molekulargewicht |
344.67 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-tris(trimethylsilyl)silylethanone |
InChI |
InChI=1S/C11H27F3OSi4/c1-16(2,3)19(17(4,5)6,18(7,8)9)10(15)11(12,13)14/h1-9H3 |
InChI-Schlüssel |
YZPBGNQKCOMGON-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C(=O)C(F)(F)F)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


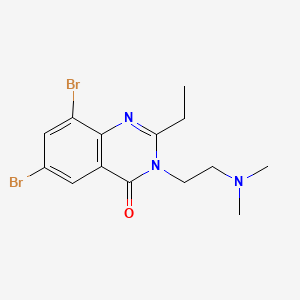
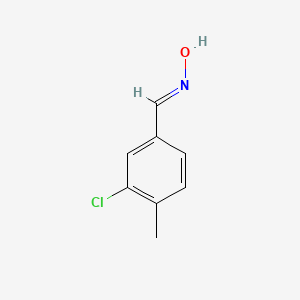
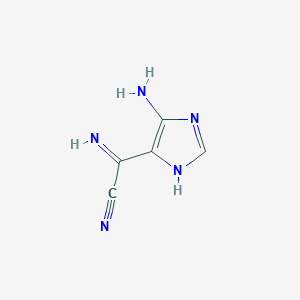
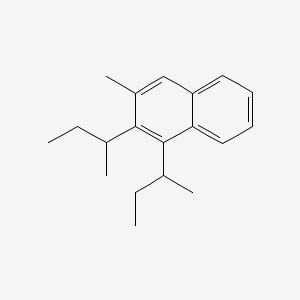
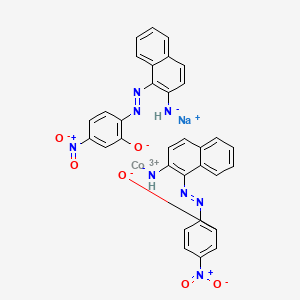
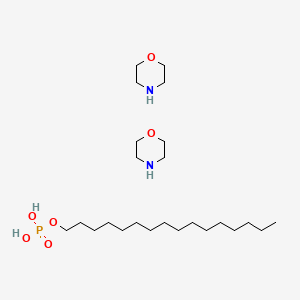
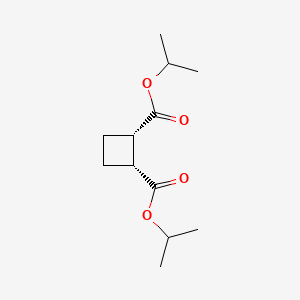
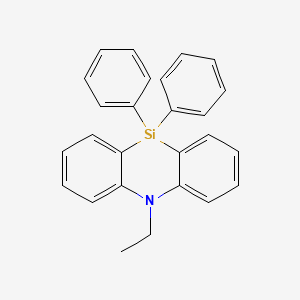


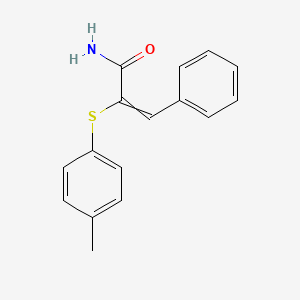
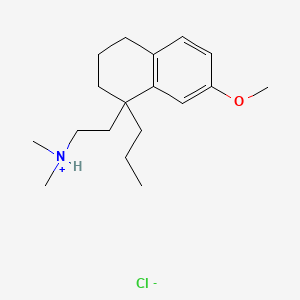
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
